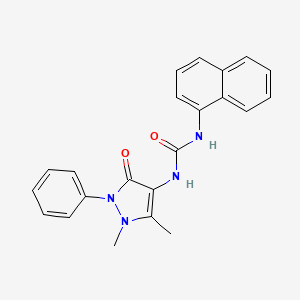
7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzylamine and 2-chlorobenzoyl chloride.
Condensation Reaction: The 2-chlorobenzylamine reacts with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the quinazolinone ring structure.
Chlorination: The final step involves chlorination using a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 7th position of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions include:
- Oxidized quinazolinone derivatives with hydroxyl, carbonyl, or carboxyl groups.
- Reduced amine derivatives with primary or secondary amine functionalities.
- Substituted quinazolinones with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit specific cancer cell lines.
Pharmaceutical Research: It is investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of other biologically active quinazolinone derivatives.
Mécanisme D'action
The mechanism of action of 7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes. For example, it may inhibit tyrosine kinases or other signaling proteins.
Pathways Involved: By binding to these molecular targets, the compound can disrupt signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, or reduction of inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-4(3H)-quinazolinone: Lacks the 2-chlorobenzyl group, resulting in different biological activities.
3-Benzyl-4(3H)-quinazolinone: Lacks the chlorine atoms, affecting its chemical reactivity and biological properties.
2-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone: Chlorine atom at the 2nd position instead of the 7th, leading to variations in its chemical behavior and applications.
Uniqueness
7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone is unique due to the presence of both chlorine atoms and the 2-chlorobenzyl group, which contribute to its distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
302913-45-7 |
|---|---|
Formule moléculaire |
C15H10Cl2N2O |
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
7-chloro-3-[(2-chlorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O/c16-11-5-6-12-14(7-11)18-9-19(15(12)20)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2 |
Clé InChI |
USNAJRWUNHPZCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11992483.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11992484.png)
![7-(3-bromobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992486.png)
![2-ethoxy-4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B11992495.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11992497.png)


![N-[(1E,3E,5E)-5-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)penta-1,3-dien-1-yl]-N-phenylacetamide](/img/structure/B11992514.png)

![2-(2,3-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992531.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992537.png)

![2-methyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11992555.png)
![(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11992564.png)
